molecular formula C21H16ClFN4O2 B3411223 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile CAS No. 903189-63-9

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile

Cat. No.: B3411223
CAS No.: 903189-63-9
M. Wt: 410.8 g/mol
InChI Key: PVVQVYMKHCNSSK-UHFFFAOYSA-N
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Description

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile is a complex organic compound featuring a piperazine ring substituted with a 4-chlorobenzoyl group, an oxazole ring with a 4-fluorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The piperazine ring is first substituted with a 4-chlorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

  • Synthesis of the Oxazole Ring: : The oxazole ring is synthesized separately, often starting from a 4-fluorophenyl acetic acid derivative. This involves cyclization reactions under acidic or basic conditions to form the oxazole core.

  • Coupling of Intermediates: : The piperazine intermediate is then coupled with the oxazole intermediate. This step may involve the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch or Continuous Flow Processes: Depending on the desired scale, batch reactors or continuous flow systems may be used to improve efficiency and yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenation reagents such as bromine or chlorine, and nitration reagents like nitric acid.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines or aldehydes from the carbonitrile group.

    Substitution: Various substituted derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Biological Probes: Utilized in studying biological pathways and mechanisms.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Pharmacological Research: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Drug Development: A candidate for drug development programs targeting specific diseases.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile: Similar structure but lacks the fluorine substitution.

    5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile: Similar but with a methyl group instead of chlorine.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s biological activity and pharmacokinetic properties.

    Chlorobenzoyl Group: This group contributes to the compound’s ability to interact with specific molecular targets, enhancing its potential as a therapeutic agent.

This detailed overview provides a comprehensive understanding of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-16-5-1-15(2-6-16)20(28)26-9-11-27(12-10-26)21-18(13-24)25-19(29-21)14-3-7-17(23)8-4-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVQVYMKHCNSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
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5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
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5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
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5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
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5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
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5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile

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